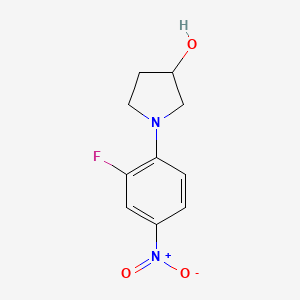

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol

Vue d'ensemble

Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H11FN2O3 and a molecular weight of 226.21 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-nitrophenyl group and a hydroxyl group

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Applications De Recherche Scientifique

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone: Contains a methanone group instead of a hydroxyl group.

Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, affecting their biological activity and chemical properties

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenyl group, this compound has garnered attention for its possible roles in enzyme inhibition and other therapeutic applications.

- Molecular Formula : C10H11FN2O2

- Molecular Weight : Approximately 210.208 g/mol

- SMILES Notation :

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

The presence of the nitro group and fluorine atom enhances the electronic properties of the compound, which may influence its reactivity and biological interactions. The hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding, potentially facilitating further functionalization.

This compound is believed to inhibit certain enzymatic pathways, notably those involved in DNA repair mechanisms. Compounds with similar structures have shown the ability to inhibit RAD51-mediated D-loop formation, an essential process in DNA repair, suggesting that this compound may also exhibit comparable inhibitory effects at low concentrations (IC50 values around 21 μM) .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes critical for cellular functions. For instance, studies on structurally similar compounds have demonstrated their efficacy in blocking RAD51 activity, which is vital for maintaining genomic stability. This inhibition could have implications for cancer therapy, particularly in tumors with dysregulated DNA repair mechanisms .

Inhibition Studies

A notable study explored the inhibition of RAD51-mediated processes by compounds with similar frameworks. The findings indicated that these compounds could significantly disrupt D-loop formation at concentrations comparable to those expected for this compound. Such results underscore the potential of this compound in therapeutic contexts where DNA repair pathways are exploited by cancer cells .

Pharmacological Evaluations

Further pharmacological evaluations are necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its binding affinity and interaction profiles with various biological targets will be essential for optimizing its pharmacological properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| This compound | C10H11FN2O2 | ~21 | RAD51 |

| Compound A | C9H10N2O3 | 15 | Topoisomerase II |

| Compound B | C11H12N2O2 | 30 | DNA Gyrase |

This table highlights the comparative potency of similar compounds against critical biological targets, emphasizing the relevance of structural features in determining biological activity.

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGWXHQBHRUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.